molecular formula C13H18N4O3 B12419574 Pentoxifylline-4',4',6',6',6'-D5

Pentoxifylline-4',4',6',6',6'-D5

Cat. No.: B12419574
M. Wt: 283.34 g/mol
InChI Key: BYPFEZZEUUWMEJ-YRYIGFSMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentoxifylline-4’,4’,6’,6’,6’-D5 involves the incorporation of deuterium atoms into the Pentoxifylline molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled environments to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Pentoxifylline-4’,4’,6’,6’,6’-D5 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions

Pentoxifylline-4’,4’,6’,6’,6’-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pentoxifylline-4’,4’,6’,6’,6’-D5 has a wide range of scientific research applications:

    Chemistry: Used as a tracer in studies involving the metabolic pathways of Pentoxifylline.

    Biology: Helps in understanding the biological effects of Pentoxifylline at the molecular level.

    Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of Pentoxifylline in the body.

    Industry: Employed in the development of new drugs and therapeutic agents.

Mechanism of Action

Pentoxifylline-4’,4’,6’,6’,6’-D5 exerts its effects by inhibiting phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including improved blood flow, reduced inflammation, and enhanced immune response. The molecular targets include erythrocytes, leukocytes, and endothelial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentoxifylline-4’,4’,6’,6’,6’-D5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies .

Properties

Molecular Formula

C13H18N4O3

Molecular Weight

283.34 g/mol

IUPAC Name

3,7-dimethyl-1-(4,4,6,6,6-pentadeuterio-5-oxohexyl)purine-2,6-dione

InChI

InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3/i1D3,6D2

InChI Key

BYPFEZZEUUWMEJ-YRYIGFSMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Canonical SMILES

CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Origin of Product

United States

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